molecular formula C16H20N2O5S B562189 N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major) CAS No. 1331889-45-2

N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)

Cat. No. B562189
CAS RN: 1331889-45-2
M. Wt: 357.436
InChI Key: DPOLTMPLLWYRSB-ZMPJHPQOSA-N
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Description

“N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)” is a stable isotope-labelled compound . It has a molecular formula of C16 D5 H15 N2 O5 S and a molecular weight of 357.436 . This compound is available in a neat format .


Molecular Structure Analysis

The molecular structure of this compound includes an acetamino group, a hydroxphenyl group, and a cysteine group . The compound also contains deuterium atoms, as indicated by the “d5” in its name . The presence of these deuterium atoms suggests that this compound is used in studies involving stable isotope labelling .


Physical And Chemical Properties Analysis

This compound is a pale pink solid that is soluble in chloroform and methanol .

Scientific Research Applications

Cancer Research

This compound is utilized in cancer research for its potential role in antibody-drug conjugates (ADCs) . ADCs are a class of targeted cancer therapeutics that combine the specificity of antibodies with the potency of cytotoxic drugs, allowing for more precise targeting of cancer cells.

Metabolic Disease Studies

The deuterated form of this compound can be used to investigate metabolic pathways related to diseases such as diabetes and obesity. It helps in understanding the role of specific enzymes in disease progression .

Neurological Disease Research

Researchers use this compound to study neurological diseases by observing changes in the brain’s biochemistry. It can help in identifying biomarkers for diseases like Alzheimer’s and Parkinson’s .

Inflammation and Immunology

In the field of immunology, this compound aids in studying the inflammatory response and autoimmune disorders. It can be used to track the metabolism of cells involved in the immune response .

Environmental Pollutant Standards

Stable isotope-labeled compounds like this one are used as standards for detecting environmental pollutants in air, water, soil, sediment, and food, which is crucial for environmental safety assessments .

Drug Metabolism and Pharmacokinetics

The compound is significant in pharmacokinetic studies to understand how drugs are metabolized in the body. It helps in determining the half-life and bioavailability of pharmaceuticals .

Antibiotic Research

It has applications in antibiotic research, where it can be used to study the efficacy and resistance mechanisms of new antibiotic compounds .

Biochemical Assay Development

This compound is also used in the development of biochemical assays that measure enzyme activity, receptor binding, and other biochemical processes, which are fundamental in drug discovery and diagnostics .

Future Directions

Stable isotope-labelled compounds like “N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)” have a wide range of applications. They are used in metabolic research, environmental studies, clinical diagnostics, and organic chemistry . In the future, we can expect to see continued use of these compounds in these and potentially new areas of research.

properties

IUPAC Name

prop-2-enyl (2R)-2-acetamido-3-[2,4-dideuterio-6-hydroxy-3-[(2,2,2-trideuterioacetyl)amino]phenyl]sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-4-7-23-16(22)13(18-11(3)20)9-24-15-8-12(17-10(2)19)5-6-14(15)21/h4-6,8,13,21H,1,7,9H2,2-3H3,(H,17,19)(H,18,20)/t13-/m0/s1/i2D3,5D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOLTMPLLWYRSB-ZMPJHPQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)OCC=C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1NC(=O)C([2H])([2H])[2H])[2H])SC[C@@H](C(=O)OCC=C)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675514
Record name Prop-2-en-1-yl N-acetyl-S-{5-[(~2~H_3_)ethanoylamino]-2-hydroxy(4,6-~2~H_2_)phenyl}-L-cysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1331889-45-2
Record name Prop-2-en-1-yl N-acetyl-S-{5-[(~2~H_3_)ethanoylamino]-2-hydroxy(4,6-~2~H_2_)phenyl}-L-cysteinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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